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Compound of Interest

Compound Name: Lewis X tetrasaccharide

Cat. No.: B12362433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Lewis X
tetrasaccharide and its sialylated form, sialyl Lewis X (sLeX), in selectin binding studies. The

information compiled herein is intended to guide researchers in designing and executing

experiments to investigate the crucial role of this carbohydrate ligand in inflammatory

responses, immune cell trafficking, and potential therapeutic interventions.

Introduction
Selectins are a family of cell adhesion molecules that play a pivotal role in the initial stages of

leukocyte trafficking during inflammation. This family consists of three members: E-selectin

(expressed on activated endothelial cells), P-selectin (found on activated platelets and

endothelial cells), and L-selectin (expressed on most leukocytes). The primary carbohydrate

ligand recognized by all three selectins is the sialyl Lewis X (sLeX) tetrasaccharide (Neu5Acα2-

3Galβ1-4[Fucα1-3]GlcNAc). This interaction mediates the initial tethering and rolling of

leukocytes on the vascular endothelium, a prerequisite for their subsequent firm adhesion and

transmigration into tissues. Understanding the kinetics and dynamics of the sLeX-selectin

interaction is therefore critical for the development of novel anti-inflammatory therapeutics.

Quantitative Binding Data
The binding affinity of sLeX for selectins is relatively low, which is characteristic of the rapid on-

and off-rates required for leukocyte rolling. The following tables summarize the reported
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dissociation constants (Kd) and inhibitory concentrations (IC50) for the interaction of sLeX with

human selectins. It is important to note that these values can vary depending on the specific

experimental conditions and techniques employed.

Table 1: Dissociation Constants (Kd) of sLeX-Selectin Interactions

Selectin Ligand Method Kd (µM) Reference

E-selectin sLeX
Fluorescence

Polarization
120 ± 31

E-selectin
Fluorescent

sLeX

Fluorescence

Polarization
107 ± 26

P-selectin
sLeX analogue

(TBC1269)

Surface Plasmon

Resonance
~111.4

Table 2: Inhibitory Concentration (IC50) of sLeX for Selectin Binding

Selectin Ligand/Assay IC50 (µM) Reference

E-selectin

sLeX blocking E-

selectin-Ig binding to

immobilized sLeX-

BSA

750 ± 20

E-selectin

sLea blocking E-

selectin-Ig binding to

immobilized sLea-

BSA

220 ± 20

Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
of sLeX-Selectin Binding
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of

biomolecular interactions. It allows for the determination of kinetic parameters such as
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association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Objective: To quantify the binding kinetics of sLeX to a selectin immobilized on an SPR sensor

chip.

Materials:

SPR instrument (e.g., Biacore)

Sensor chips (e.g., CM5 sensor chip)

Recombinant human selectin (e.g., E-selectin/Fc chimera)

sLeX tetrasaccharide or sLeX-conjugated molecule

Immobilization buffer: 10 mM Sodium Acetate, pH 4.0-5.5

Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20, supplemented with 1 mM CaCl2)

Regeneration solution: A low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt

buffer, to be optimized for the specific interaction.

Protocol:

Sensor Chip Preparation and Ligand Immobilization:

Equilibrate the sensor chip with running buffer.

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M

EDC and 0.1 M NHS for 7 minutes.

Inject the recombinant selectin (ligand) diluted in immobilization buffer (e.g., 20-50 µg/mL

in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired

immobilization level is reached (typically 2000-5000 RU for initial binding tests).
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Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

A reference flow cell should be prepared by performing the activation and deactivation

steps without ligand immobilization to subtract non-specific binding.

Analyte Binding Analysis:

Prepare a series of dilutions of the sLeX-containing analyte in running buffer. A typical

concentration range would span at least one order of magnitude above and below the

expected Kd.

Inject the different concentrations of the analyte over the ligand-immobilized and reference

flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association and

dissociation phases to be observed.

Perform a buffer-only injection (zero analyte concentration) to serve as a baseline.

Surface Regeneration:

After each analyte injection, regenerate the sensor surface by injecting the optimized

regeneration solution to remove the bound analyte. The regeneration solution should be

harsh enough to remove the analyte completely but not so harsh as to denature the

immobilized ligand.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams

representing the specific binding.

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using

the instrument's analysis software to determine the kinetic parameters (ka, kd, and Kd).

Workflow Diagram for SPR Analysis
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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling on the endothelium and is

used to assess the ability of sLeX to mediate cell adhesion to a selectin-coated surface under

shear stress.

Objective: To determine the role of sLeX in mediating leukocyte adhesion to E-selectin under

defined shear flow.

Materials:

Flow chamber system

Syringe pump

Inverted microscope with a camera

Culture plates or slides

Recombinant human E-selectin/Fc chimera

Leukocytes expressing sLeX (e.g., HL-60 cells or isolated human neutrophils)

Blocking buffer: 1% BSA in PBS

Adhesion buffer: HBSS with 1 mM Ca2+ and Mg2+

Cell labeling dye (e.g., Calcein-AM)
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Protocol:

Preparation of the Selectin-Coated Surface:

Coat the culture plates or slides with recombinant E-selectin (e.g., 5-10 µg/mL in PBS)

overnight at 4°C.

Wash the surface with PBS to remove unbound selectin.

Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room

temperature.

Wash again with PBS.

Cell Preparation:

Label the leukocytes with a fluorescent dye like Calcein-AM according to the

manufacturer's instructions.

Resuspend the labeled cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.

Adhesion Assay:

Assemble the flow chamber with the selectin-coated surface.

Perfuse the chamber with adhesion buffer to remove any air bubbles.

Infuse the cell suspension into the chamber at a defined shear stress (e.g., 1-2 dyn/cm²)

using a syringe pump.

Record the cell rolling and adhesion using the inverted microscope and camera for a set

period (e.g., 5-10 minutes).

Quantification:

Analyze the recorded videos to quantify the number of rolling and firmly adhered cells per

unit area.
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To confirm the specificity of the interaction, a control experiment can be performed by pre-

incubating the cells with a blocking anti-sLeX antibody or by using a surface coated with a

control protein (e.g., BSA).

Workflow Diagram for Cell Adhesion Assay

Caption: Workflow for a cell adhesion assay under flow conditions.

Signaling Pathways
The binding of sLeX on leukocytes to selectins on endothelial cells does not merely mediate

adhesion but also initiates intracellular signaling cascades in the leukocyte. These signaling

events can lead to the activation of integrins, which are responsible for firm adhesion.

E-selectin Signaling Pathway
Engagement of E-selectin with its ligands on leukocytes, such as P-selectin glycoprotein

ligand-1 (PSGL-1) and CD44, which are decorated with sLeX, triggers a signaling cascade that

leads to the activation of β2 integrins (e.g., LFA-1). This activation involves Src family kinases

(SFKs) and the spleen tyrosine kinase (Syk).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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